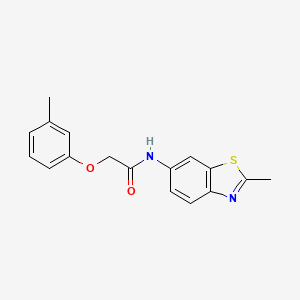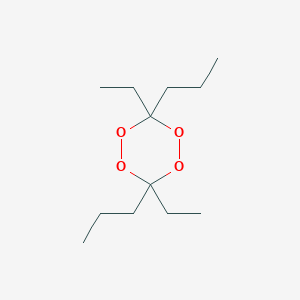
3,6-Diethyl-3,6-dipropyl-1,2,4,5-tetroxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diethyl-3,6-dipropyl-1,2,4,5-tetroxane is a chemical compound with the molecular formula C12H24O4 It belongs to the class of tetraoxanes, which are characterized by a four-membered ring containing four oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethyl-3,6-dipropyl-1,2,4,5-tetroxane typically involves the reaction of appropriate ketones with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired tetraoxane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as distillation and crystallization, is common in industrial settings.
化学反応の分析
Types of Reactions
3,6-Diethyl-3,6-dipropyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can break the tetraoxane ring, leading to the formation of simpler compounds.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary widely and depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
3,6-Diethyl-3,6-dipropyl-1,2,4,5-tetroxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3,6-Diethyl-3,6-dipropyl-1,2,4,5-tetroxane involves its interaction with specific molecular targets and pathways. For example, its antimalarial activity is believed to result from the generation of reactive oxygen species that damage the parasite’s cellular components. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
類似化合物との比較
Similar Compounds
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Another tetraoxane with different substituents, known for its stability and reactivity.
3,3-Dimethyl-6,6-diphenyl-1,2,4,5-tetroxane: A compound with significant antimalarial activity.
3-Methyl-3,6,6-triphenyl-1,2,4,5-tetroxane: Known for its superior activity against chloroquine-resistant strains of Plasmodium falciparum.
Uniqueness
3,6-Diethyl-3,6-dipropyl-1,2,4,5-tetroxane is unique due to its specific substituents, which confer distinct physical and chemical properties. These properties make it suitable for specific applications in research and industry, distinguishing it from other tetraoxanes.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike
特性
CAS番号 |
914917-04-7 |
|---|---|
分子式 |
C12H24O4 |
分子量 |
232.32 g/mol |
IUPAC名 |
3,6-diethyl-3,6-dipropyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C12H24O4/c1-5-9-11(7-3)13-15-12(8-4,10-6-2)16-14-11/h5-10H2,1-4H3 |
InChIキー |
KXGWMXKABLWMIB-UHFFFAOYSA-N |
正規SMILES |
CCCC1(OOC(OO1)(CC)CCC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)
![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)

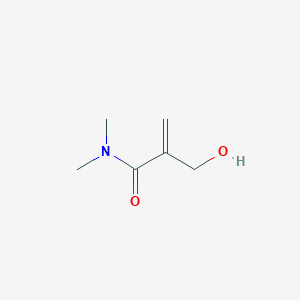

![Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane](/img/structure/B14180503.png)
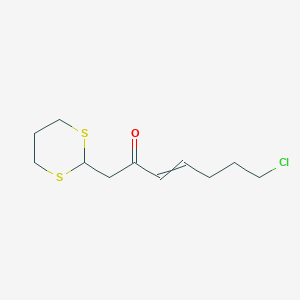
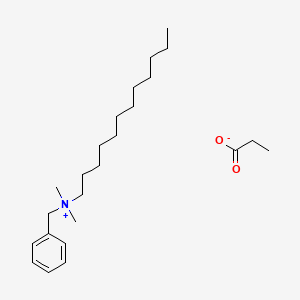
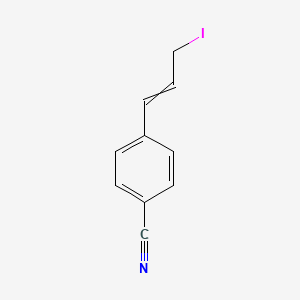
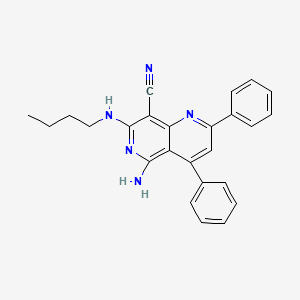
![4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine](/img/structure/B14180529.png)
![Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-](/img/structure/B14180534.png)
